molecular formula C18H30O2 B594037 alpha-Linolenic Acid-d14

alpha-Linolenic Acid-d14

Cat. No.: B594037
M. Wt: 292.5 g/mol
InChI Key: DTOSIQBPPRVQHS-VZRNVSMGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

.alpha.-Linolenic Acid-d14 is a deuterium-labeled form of .alpha.-Linolenic Acid, an essential omega-3 fatty acid. This compound is characterized by the presence of fourteen deuterium atoms, which replace hydrogen atoms in the molecule. .alpha.-Linolenic Acid is commonly found in seed oils and is crucial for human health, as it cannot be synthesized by the human body .

Mechanism of Action

Target of Action

Alpha-Linolenic Acid (ALA) is an essential C-18 n-3 polyunsaturated fatty acid (PUFA), which can be elongated to longer n-3 PUFAs, such as eicosapentaenoic acid (EPA) . These long-chain n-3 PUFAs are the primary targets of ALA . They play a crucial role in human health, particularly in cardiovascular diseases .

Mode of Action

ALA interacts with its targets (long-chain n-3 PUFAs) and exerts anti-inflammatory and pro-resolution effects either directly or through their oxylipin metabolites . It can affect the process of thrombotic through the modulation of PI3K/Akt signaling .

Biochemical Pathways

ALA is metabolized to oxylipins through the Lipoxygenase (LOX), the Cyclooxygenase (COX), and the Cytochrome P450 (CYP450) pathways . These pathways lead to the production of hydroperoxy-, epoxy-, mono-, and dihydroxylated oxylipins .

Pharmacokinetics

ALA is an essential fatty acid that cannot be synthesized by humans . It is typically ingested from food and then converted into eicosapentaenoic acid and docosahexaenoic acid in the body .

Result of Action

The action of ALA leads to an improved lipid profile, a reduction in the inflammatory biomarker C-reactive protein (CRP), and a reduction in cardiovascular diseases (CVDs) and all-cause mortality . In several mouse and cell models, it has been shown that ALA and some of its oxylipins have immunomodulating effects .

Action Environment

The therapeutic effect of ALA will be affected by the dosage . Environmental factors such as diet can influence the action, efficacy, and stability of ALA. For instance, diets rich in ALA have been suggested to have a beneficial role in human cardiovascular diseases .

Biochemical Analysis

Biochemical Properties

Alpha-Linolenic Acid-d14 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, enzymes such as AOC and OPR regulate the biochemical reaction of one alpha-Linolenic Acid metabolic node . These enzymes are involved in regulating the conversion of alpha-Linolenic Acid to JA during chilling responses .

Cellular Effects

This compound influences cell function significantly. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, alpha-Linolenic Acid can influence the thrombus formation process by regulating PI3K/Akt signaling . It also has anti-arrhythmic properties and is associated with cardiovascular diseases and cancer .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The genes encoding SAD, FAD2, FAD3, PDCT, PDAT, OLE, CLE, and SLE in the kernel were found to have bell-shaped expression patterns similar to the patterns of Alpha-Linolenic Acid accumulation in this tissue .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors, and it could also affect metabolic flux or metabolite levels. For instance, it is involved in unsaturated fatty acid metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

.alpha.-Linolenic Acid-d14 can be synthesized through the deuteration of .alpha.-Linolenic Acid. The process involves the exchange of hydrogen atoms with deuterium atoms using deuterium gas (D2) under specific conditions. The reaction typically requires a catalyst, such as palladium on carbon (Pd/C), and is carried out under high pressure and temperature to ensure complete deuteration .

Industrial Production Methods

Industrial production of .alpha.-Linolenic Acid-d14 involves the extraction of .alpha.-Linolenic Acid from natural sources, followed by deuteration. The extraction process can be performed using solvent extraction methods, where seed oils rich in .alpha.-Linolenic Acid are treated with solvents like hexane. The extracted .alpha.-Linolenic Acid is then subjected to deuteration using deuterium gas and a suitable catalyst .

Chemical Reactions Analysis

Types of Reactions

.alpha.-Linolenic Acid-d14 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

.alpha.-Linolenic Acid-d14 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

    Chemistry: Used as an internal standard in mass spectrometry for the quantification of .alpha.-Linolenic Acid and its metabolites.

    Biology: Employed in studies to trace metabolic pathways and understand the metabolism of omega-3 fatty acids.

    Medicine: Investigated for its potential therapeutic effects in cardiovascular diseases, cancer, and inflammatory conditions.

    Industry: Utilized in the development of nutritional supplements and functional foods

Comparison with Similar Compounds

.alpha.-Linolenic Acid-d14 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantification in analytical studies. Similar compounds include:

    .alpha.-Linolenic Acid: The non-deuterated form, commonly found in seed oils.

    Gamma-Linolenic Acid: An omega-6 fatty acid with similar anti-inflammatory properties.

    Eicosapentaenoic Acid: A longer-chain omega-3 fatty acid derived from .alpha.-Linolenic Acid.

    Docosahexaenoic Acid: Another long-chain omega-3 fatty acid with significant health benefits.

.alpha.-Linolenic Acid-d14 stands out due to its use in stable isotope labeling, making it a valuable tool in research and analytical applications.

Properties

IUPAC Name

(9Z,12Z,15Z)-2,2,3,3,4,4,5,5,6,6,7,7,8,8-tetradecadeuteriooctadeca-9,12,15-trienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h3-4,6-7,9-10H,2,5,8,11-17H2,1H3,(H,19,20)/b4-3-,7-6-,10-9-/i11D2,12D2,13D2,14D2,15D2,16D2,17D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTOSIQBPPRVQHS-VZRNVSMGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(/C=C\C/C=C\C/C=C\CC)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is alpha-linolenic acid-d14 used in this study on polyunsaturated fatty acids?

A1: this compound serves as an internal standard in the LC-MS/MS method described in the paper []. Internal standards are crucial for quantitative analysis as they help correct for variations during sample preparation and analysis, leading to more accurate and reliable results.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.